molecular formula C12H15NO3 B8467516 Ethyl 4-(2-aminophenyl)-4-oxobutanoate

Ethyl 4-(2-aminophenyl)-4-oxobutanoate

Cat. No. B8467516
M. Wt: 221.25 g/mol
InChI Key: AKKZWDPNRFZFEX-UHFFFAOYSA-N
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Patent
US04788204

Procedure details

3-(2-Aminobenzoyl)propionic acid (26.7 g) and concentrated sulphuric acid (25 cc) in absolute ethanol (250 cc) are stirred for 17 hours at room temperature (approximately 20° C.). The ethanol is evaporated off under reduced pressure, water (200 cc) and ethyl acetate (200 cc) are added and potassium carbonate is added until the pH is 8. The mixture is filtered, and the aqueous phase decanted and re-extracted with ethyl acetate (2×100 cc). The organic phase is dried over magnesium sulphate, filtered and evaporated to dryness under reduced pressure. Ethyl 3-(2-aminobenzoyl)propionate (24.8 g) is obtained in the form of an oil. The proton NMR spectrum in deuterated chloroform shows the following characteristics:
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[C:4]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[O:5].S(=O)(=O)(O)O.[CH2:20](O)[CH3:21]>>[NH2:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[C:4]([CH2:6][CH2:7][C:8]([O:10][CH2:20][CH3:21])=[O:9])=[O:5]

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
NC1=C(C(=O)CCC(=O)O)C=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated off under reduced pressure, water (200 cc) and ethyl acetate (200 cc)
ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
potassium carbonate is added until the pH is 8
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the aqueous phase decanted
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (2×100 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)CCC(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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